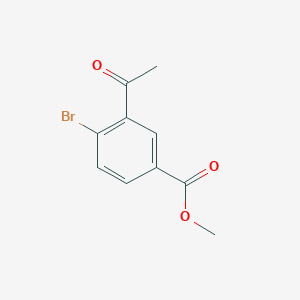

![molecular formula C17H19N5O2 B2665502 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-32-0](/img/structure/B2665502.png)

9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

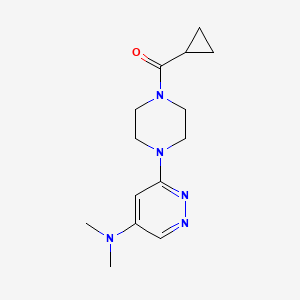

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . It contains a pyrimido[2,1-f]purine moiety, which is a fused ring system involving a purine and a pyrimidine .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions like the Biginelli reaction , or the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and HRMS .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione:

Anticancer Activity

Research has shown that derivatives of pyrimido[2,1-f]purine exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific structure of 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may enhance its binding affinity to cancer cell receptors, making it a potential candidate for anticancer drug development .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against bacterial and fungal pathogens. The presence of the pyrimido[2,1-f]purine core structure is known to disrupt microbial cell wall synthesis and function, leading to cell death. This makes it a promising candidate for developing new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various in vitro and in vivo models. It has shown the ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease .

Potential Use in Drug Delivery Systems

The unique chemical structure of this compound makes it suitable for use in drug delivery systems. It can be modified to improve the solubility and bioavailability of drugs, enhancing their therapeutic efficacy. This application is particularly important in the development of targeted drug delivery systems for cancer therapy.

Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity Synthesis and therapeutic potential of imidazole containing compounds Molecules | Free Full-Text | Design, Synthesis and Biological … - MDPI : Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity : Synthesis and therapeutic potential of imidazole containing compounds : Molecules | Free Full-Text | Design, Synthesis and Biological … - MDPI : Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity : Synthesis and therapeutic potential of imidazole containing compounds

Propriétés

IUPAC Name |

9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-6-4-7-12(11(10)2)21-8-5-9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4,6-7H,5,8-9H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVUZLKIMQARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16590056 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)

![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)

![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)